Product packaging for 6-Chloro-2,2'-bipyridine(Cat. No.:CAS No. 13040-77-2)

6-Chloro-2,2'-bipyridine

Cat. No.: B082679
CAS No.: 13040-77-2
M. Wt: 190.63 g/mol
InChI Key: XRCUTZKABNKOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 2,2'-Bipyridine (B1663995) Derivatives in Coordination Chemistry

2,2'-Bipyridine (bpy) is one of the most ubiquitous ligands in coordination chemistry, first discovered in 1888. nih.gov Its ability to chelate with a wide range of metal ions in various oxidation states has made it a cornerstone in the development of coordination compounds. nih.govunito.it These complexes have been instrumental in advancing our understanding of fundamental chemical processes, including the thermodynamics and kinetics of complexation, as well as the photophysical and electrochemical properties of metal complexes. nih.gov The robust nature and ease of functionalization of the 2,2'-bipyridine framework have led to its extensive use in fields as diverse as supramolecular chemistry, materials science, and catalysis. nih.govresearchgate.netmdpi.com

Significance of Halogenation in Bipyridine Scaffold Modification

The introduction of halogen atoms onto the bipyridine scaffold, a process known as halogenation, is a powerful strategy for modifying the ligand's properties. rsc.org Halogenation can significantly influence the electronic and steric characteristics of the bipyridine, thereby fine-tuning the properties of the resulting metal complexes. rsc.orgrsc.org For instance, the electron-withdrawing nature of halogens can alter the redox potentials of the metal center and influence the energy of metal-to-ligand charge transfer (MLCT) transitions, which is crucial for applications in photochemistry and photophysics. journals.co.za Furthermore, halogenated bipyridines serve as versatile synthetic intermediates, with the halogen atom acting as a leaving group for cross-coupling reactions, enabling the construction of more complex and extended π-conjugated systems. unito.it

Research Trajectory of 6-Chloro-2,2'-bipyridine

Among the various halogenated bipyridines, this compound has emerged as a compound of significant interest. Its asymmetrical structure, with a chlorine atom on one of the pyridine (B92270) rings, provides a reactive handle for further functionalization. This feature makes it a valuable precursor for synthesizing a wide array of substituted bipyridine ligands with tailored properties. Research on this compound has focused on its synthesis, reactivity, and application as a ligand in coordination chemistry and as a building block in the development of new materials and functional molecules. journals.co.zalookchem.com Its ability to participate in nucleophilic substitution and cross-coupling reactions allows for the introduction of various functional groups, expanding its utility in diverse areas of chemical synthesis. cymitquimica.comprepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B082679 6-Chloro-2,2'-bipyridine CAS No. 13040-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCUTZKABNKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455781
Record name 6-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-77-2
Record name 6-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(pyridin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Chloro 2,2 Bipyridine and Its Precursors

Direct Chlorination Approaches

Direct chlorination methods involve the introduction of a chlorine atom onto the bipyridine skeleton. These approaches are often favored for their atom economy and straightforward nature.

Chlorination of [2,2'-bipyridin]-6(1H)-one

A prominent direct method for synthesizing 6-Chloro-2,2'-bipyridine is the chlorination of [2,2'-bipyridin]-6(1H)-one. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). ambeed.com The reaction mixture is heated, often on a steam bath, for an extended period to ensure complete conversion. Following the reaction, the excess POCl₃ is removed under vacuum. The resulting residue is then carefully neutralized, typically with a base like potassium carbonate, after the addition of crushed ice. ambeed.com The product is then extracted using an organic solvent, such as methylene (B1212753) chloride, and purified by column chromatography on silica (B1680970) gel. ambeed.com

A study detailed a procedure where a mixture of 5.3 g of 2-(2-pyridinyl)-6-(1H)-pyridinone and 100 ml of phosphorus oxychloride was heated on a steam bath for 18 hours. After concentration under vacuum, the residue was treated with crushed ice and basified with solid potassium carbonate. The product was extracted with methylene chloride, dried, and purified by column chromatography on silica gel using ethyl acetate (B1210297) as the eluent. ambeed.com

Starting MaterialReagentConditionsWork-upPurification
[2,2'-bipyridin]-6(1H)-onePhosphorus oxychloride (POCl₃)Heated on a steam bath for 18 hoursConcentrated under vacuum, treated with crushed ice, basified with potassium carbonateColumn chromatography on silica gel

Vapour-Phase Bromination and Subsequent Halogen Exchange (Analogous Studies)

While direct vapour-phase chlorination of 2,2'-bipyridine (B1663995) is not extensively documented for the synthesis of the 6-chloro derivative, analogous studies on vapour-phase bromination provide insight into halogenation reactions of bipyridines. acs.org These studies have established precedents for controlled halogenation reactions. Subsequent halogen exchange reactions could potentially convert a bromo-substituted bipyridine to the desired chloro-derivative. science.gov Halogen exchange reactions are influenced by the chemical properties of the halogens and the substrate, utilizing various mechanistic strategies. science.gov

Indirect Synthetic Routes via Precursor Functionalization

Indirect methods offer alternative pathways to this compound, often providing better regioselectivity and access to a wider range of derivatives. These routes typically involve the synthesis and subsequent conversion of functionalized bipyridine precursors.

Synthesis from 2,2'-Bipyridine-N-Oxide Intermediates

A widely employed indirect route involves the use of 2,2'-bipyridine N-oxide intermediates. unito.itresearchgate.net This method proceeds in two main steps: the mono-oxidation of 2,2'-bipyridine to form the N-oxide, followed by selective chlorination.

The oxidation of 2,2'-bipyridine is often achieved using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA). unito.it In a typical procedure, a solution of m-CPBA in a solvent like chloroform (B151607) is added dropwise to a solution of 2,2'-bipyridine, and the mixture is stirred at room temperature. eduhk.hk The resulting N-oxide can then be chlorinated.

The selective chlorination of the 2,2'-bipyridine N-oxide is commonly accomplished using phosphorus oxychloride (POCl₃). unito.itresearchgate.net This reaction can lead to the formation of both 4-chloro and 6-chloro bipyridines. researchgate.net The reaction of 2,2'-bipyridine N-oxide with phosphoryl chloride is a key step in obtaining the chlorinated product. researchgate.netsfu.ca The use of N-oxides as precursors is a valuable strategy in the synthesis of various substituted bipyridines. thieme.denih.gov

For instance, the synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine was achieved through the mono-oxidation of 4,4'-Dimethyl-2,2'-bipyridine with 3-chloroperbenzoic acid, followed by selective chlorination of the resulting N-Oxide with POCl₃. unito.it

PrecursorReagent for OxidationReagent for ChlorinationProduct
2,2'-Bipyridine3-chloroperbenzoic acid (m-CPBA)Phosphorus oxychloride (POCl₃)This compound
4,4'-Dimethyl-2,2'-bipyridine3-chloroperbenzoic acid (m-CPBA)Phosphorus oxychloride (POCl₃)6-Chloro-4,4'-dimethyl-2,2'-bipyridine

Conversion from Substituted 2,2'-Bipyridine Derivatives

The conversion from other substituted 2,2'-bipyridine derivatives provides another avenue for the synthesis of this compound. For example, a bromo-substituted bipyridine, such as 6-bromo-2,2'-bipyridine, can potentially be converted to the chloro derivative through a halogen exchange reaction. researchgate.net The synthesis of unsymmetrically substituted bipyridines is of considerable interest for tuning the electronic properties of these molecules. unito.itmdpi.com

Advanced Functionalization Strategies for Derivatization

Once this compound is synthesized, it serves as a versatile platform for further derivatization through advanced functionalization strategies. The chlorine atom at the 6-position is a key functional group that can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents.

Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for the derivatization of this compound. beilstein-journals.org These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, alkyl, and alkynyl groups. beilstein-journals.org For example, a chloro-substituted 2,2'-bipyridine can undergo a Suzuki coupling with a boronic acid to introduce a new aryl group. beilstein-journals.org Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent. beilstein-journals.org

The functionalization of bipyridines is critical for fine-tuning their redox and photophysical properties for applications in areas like electrochemistry and photochemistry. rsc.org The introduction of various functional groups can significantly impact the electronic properties and solubility of the resulting bipyridine derivatives. rsc.org The development of efficient methods for the synthesis of functionalized bipyridines is an active area of research. mdpi.com

The halomethyl bipyridine ligands, which can be synthesized from precursors like this compound, are valuable starting materials for creating more elaborate derivatives. acs.org For instance, 6,6'-bis(chloromethyl)-2,2'-bipyridine (B1332678) can be synthesized and used in polymerization reactions. mdpi.com

Reaction TypeReagentsFunctional Group Introduced
Suzuki CouplingArylboronic acid, Palladium catalystAryl group
Sonogashira CouplingTerminal alkyne, Palladium/Copper catalystAlkynyl group
Nucleophilic SubstitutionVarious nucleophilesVarious functional groups

Nucleophilic Substitution Reactions of the Chloro Group

The electron-withdrawing nature of the pyridine (B92270) rings facilitates the nucleophilic aromatic substitution (SNAr) of the chloro group at the 6-position of the bipyridine scaffold. This reactivity allows for the introduction of a wide range of functional groups containing heteroatoms like oxygen, sulfur, and phosphorus.

A notable example is the synthesis of the potentially binucleating tridentate ligand, 6-diphenylphosphino-2,2'-bipyridyl. This transformation is achieved by treating this compound with lithium diphenylphosphide (LiPPh₂). The phosphide (B1233454) anion acts as the nucleophile, displacing the chloride to form the new P-C bond.

Recent studies have also explored the reactivity of analogous systems. For instance, cationically charged 6-trimethylammonium-2,2'-bipyridine has been shown to undergo facile nucleophilic substitution with various nucleophiles, including fluorides and alkoxides, to yield products like 6-fluoro-2,2'-bipyridine (B594944) and 6-methoxy-2,2'-bipyridine. acs.org These reactions proceed under mild conditions, capitalizing on the enhanced electrophilicity of the cationically charged ring. acs.org Similarly, nucleophilic substitution on related fluorinated pyridine systems with potassium diphenylphosphide has been used to prepare phosphinopyridine ligands. researchgate.net The general principle involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, chloride), proceeding through a Meisenheimer intermediate before the expulsion of the chloride ion to yield the substituted product.

The table below summarizes representative nucleophilic substitution reactions on 6-substituted-2,2'-bipyridine systems.

Starting Material Nucleophile Product Reference
This compoundLithium diphenylphosphide (LiPPh₂)6-Diphenylphosphino-2,2'-bipyridyl
6-Trimethylammonium-2,2'-bipyridinePotassium thioacetate (B1230152) (KSAc)6-Dimethylamino-2,2'-bipyridine acs.org
6-Trimethylammonium-2,2'-bipyridineCesium fluoride (B91410) (CsF)6-Fluoro-2,2'-bipyridine acs.org
6-Trimethylammonium-2,2'-bipyridineSodium methoxide (B1231860) (NaOMe)6-Methoxy-2,2'-bipyridine acs.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. cymitquimica.combeilstein-journals.org Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups at the 6-position, enabling the synthesis of complex, conjugated systems. beilstein-journals.orgmdpi.comorgsyn.orgacs.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the chloro-bipyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. preprints.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com For instance, chloro-substituted 2,2'-bipyridine derivatives can be sequentially coupled. A more reactive leaving group on the bipyridine, such as a nonaflate, can be substituted first, leaving the chloro group untouched for a subsequent, different Suzuki coupling reaction. beilstein-journals.org This stepwise approach allows for the controlled synthesis of unsymmetrically substituted bipyridines. beilstein-journals.org

Stille Coupling: The Stille reaction pairs the chloro-bipyridine with an organotin compound. mdpi.comacs.org While effective, a notable drawback of this method is the toxicity of the organostannane reagents. mdpi.comorgsyn.org Stille coupling has been successfully used to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed, which couples the chloro-bipyridine with a terminal alkyne. wikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgmdpi.com A chloro-substituted bipyridine that has already undergone a Suzuki coupling at another position can be further functionalized via a Sonogashira reaction at the chloro-position, demonstrating the versatility of these sequential coupling strategies. beilstein-journals.org

The table below presents examples of cross-coupling reactions involving chloro-substituted pyridines to form bipyridine derivatives.

Coupling Reaction Substrate 1 Substrate 2 Catalyst System Product Type Reference
Suzuki6-Chloro-2,2'-bipyridyl-4-yl nonaflate derivativePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Phenyl-substituted bipyridine beilstein-journals.org
Suzuki6-Chloro-2-methoxypyridin-3-ylboronic acid2-BromopyridinePd(PPh₃)₄ / Na₂CO₃Substituted bipyridine dergipark.org.tr
Stille2-StannylpyridinesBromopyridinesPdCl₂(PPh₃)₂Bipyridines mdpi.com
SonogashiraChloro-phenyl-bipyridine intermediate(Cyclopropyl)ethynePdCl₂(PPh₃)₂ / CuI / PPh₃ / K₂CO₃Alkynyl-substituted bipyridine beilstein-journals.org

Preparation of Multi-dentate Ligands

The functionalization of this compound through the reactions described above is a key strategy for the synthesis of multi-dentate ligands. These larger, more complex ligands, which contain multiple binding sites, are crucial for constructing supramolecular assemblies, metal-organic frameworks, and sophisticated coordination complexes. hud.ac.uk

One straightforward approach to creating larger ligands is through the homocoupling of chloro-bipyridine units. For example, the nickel(0)-mediated homocoupling of 4-chloro-2,2'-bipyridine (B64597) has been used to synthesize quaterpyridine, a tetradentate ligand. canterbury.ac.nz

More elaborate multi-dentate ligands can be constructed through sequential cross-coupling reactions. Starting with a di-functionalized precursor, such as a bipyridine bearing both a chloro group and a more reactive leaving group (e.g., nonaflate), different substituents can be introduced in a stepwise manner. A Suzuki coupling can be performed at the more reactive site, followed by a second Suzuki or a Sonogashira coupling at the chloro-position. beilstein-journals.org This modular approach allows for the creation of bi- and tri-dentate ligands with precisely controlled architectures. beilstein-journals.org

Coordination Chemistry of 6 Chloro 2,2 Bipyridine

Ligand Properties and Chelation Behavior

The presence of a chlorine atom on one of the pyridine (B92270) rings of the bipyridine scaffold imparts specific properties that distinguish 6-chloro-2,2'-bipyridine from its parent analogue and other halogenated derivatives.

Like the parent 2,2'-bipyridine (B1663995), this compound functions as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings. orgsyn.org This chelation forms a stable five-membered ring with the metal ion, a common feature in the coordination chemistry of bipyridine-based ligands. The two nitrogen atoms act as a pincer, securely binding to the metal. This chelating ability is fundamental to its role in forming stable complexes with a variety of transition metals. nih.gov

The chlorine atom at the 6-position introduces significant steric hindrance around one of the coordinating nitrogen atoms. This steric bulk can influence the coordination geometry of the resulting metal complexes. For instance, in some complexes, the chlorine atom can lead to distortions from ideal geometries, such as a distorted trigonal bipyramidal geometry in a copper(II) complex, which contrasts with the more common square-planar geometry observed in the analogous Cu(2,2'-bipyridine)Cl₂ complex. acs.org This steric influence can also affect the bond lengths and angles within the coordination sphere.

Compared to the parent 2,2'-bipyridine, this compound is a weaker sigma-donor due to the inductive electron-withdrawing effect of the chlorine atom. This can result in slightly longer metal-nitrogen bond lengths in its complexes. The steric hindrance of the chloro group is also a key differentiator, often leading to more distorted coordination geometries than those observed with the unsubstituted bipyridine. researchgate.netdtic.mil

When compared to other halogenated analogues, the position of the halogen substituent is crucial. For example, the steric effect of a substituent at the 6-position is more pronounced than at other positions like the 4 or 5 positions. This can lead to significant differences in the stability and structure of the resulting metal complexes. For instance, the coordination of 6,6'-disubstituted bipyridines can be sterically demanding, sometimes leading to changes in the preferred coordination number or geometry of the metal ion. researchgate.net The nature of the halogen itself (F, Cl, Br, I) also plays a role, with both steric and electronic effects varying down the group.

Synthesis and Characterization of Metal Complexes

A wide range of metal complexes incorporating this compound have been synthesized and characterized, showcasing the versatility of this ligand.

Complexes of this compound have been prepared with a variety of transition metals. The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Copper(I) Complexes: Copper(I) complexes of this compound have been synthesized, often exhibiting tetrahedral coordination geometries. These complexes are of interest for their potential applications in catalysis and materials science.

Ruthenium(II) Complexes: Ruthenium(II) complexes containing this compound are well-documented. These are often prepared from precursors like RuCl₃·3H₂O or [Ru(bpy)₂Cl₂]. rsc.orgCurrent time information in Bangalore, IN. The resulting complexes, such as [Ru(6-Cl-bpy)₃]²⁺, have been investigated for their photophysical and electrochemical properties, which are relevant to applications in solar energy conversion and as photosensitizers. Current time information in Bangalore, IN.

Platinum(II) and Platinum(IV) Complexes: Platinum(II) complexes of the type [Pt(6-Cl-bpy)Cl₂] can be synthesized. Further oxidation can lead to the formation of Platinum(IV) complexes. These compounds are of interest in the context of developing new anticancer agents, following the legacy of cisplatin.

Nickel(II) Complexes: Nickel(II) complexes with this compound have been prepared and structurally characterized. For example, a binuclear nickel(II) complex with bridging chloride ligands has been reported, where each nickel center is five-coordinated in a distorted square-pyramidal geometry.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes of the type fac-[Re(6-Cl-bpy)(CO)₃Cl] have been synthesized by reacting rhenium(I) pentacarbonyl chloride with this compound. These complexes are studied for their potential applications in photocatalysis and as radiopharmaceuticals. researchgate.net

Table 1: Examples of Synthesized this compound Metal Complexes

Metal Ion Example Complex Formula Synthesis Precursors
Cu(II) [Cu(6-Cl-bpy)Cl₂] CuCl₂ and this compound
Ru(II) Ru(6-Cl-bpy)₃₂ RuCl₃·3H₂O and this compound
Pt(II) [Pt(6-Cl-bpy)Cl₂] K₂[PtCl₄] and this compound
Ni(II) [{NiCl(6-Cl-bpy)}₂(μ-Cl)₂] NiCl₂·6H₂O and this compound
Re(I) fac-[Re(6-Cl-bpy)(CO)₃Cl] [Re(CO)₅Cl] and this compound

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the bipyridine ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C=C bonds of the pyridine rings. In carbonyl complexes, such as those of Rhenium(I), the number and position of the C-O stretching bands provide information about the geometry of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The coordination of the ligand to a metal center causes significant shifts in the proton and carbon signals of the bipyridine framework. For diamagnetic complexes, detailed structural information can be obtained from 2D NMR techniques.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and composition of the synthesized complexes. Current time information in Bangalore, IN.

Structural Characterization:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. X-ray crystallography has been instrumental in revealing the distorted geometries induced by the chloro-substituent and in understanding the packing of these molecules in the crystal lattice.

Table 2: Key Characterization Data for a Representative this compound Complex: fac-[Re(6-Cl-bpy)(CO)₃Cl]

Technique Observed Features
IR Spectroscopy Strong C≡O stretching bands characteristic of a fac-tricarbonyl geometry.
¹H NMR Spectroscopy Downfield shift of aromatic protons upon coordination to the Re(I) center.
UV-Vis Spectroscopy Ligand-based π→π* transitions in the UV region and a broad MLCT band in the visible region.
X-ray Crystallography Distorted octahedral geometry around the Re(I) center with facial arrangement of the three CO ligands.

Thermogravimetric and Differential Thermal Analysis (TG-DTA) of Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for characterizing the thermal stability of coordination complexes. uni-siegen.deabo.fi TGA measures changes in mass with temperature, while DTA detects temperature differences between a sample and a reference, revealing endothermic or exothermic events like phase transitions or decomposition. uni-siegen.de The combination of these methods provides a comprehensive profile of a complex's thermal behavior, identifying dehydration, decomposition stages, and the final residue. uni-siegen.deabo.fi

While specific TG-DTA data for this compound complexes are not extensively detailed in the available literature, the behavior of analogous substituted bipyridine complexes provides significant insight. For instance, studies on complexes of Mn(II), Co(II), and Ni(II) with 2,2'-bipyridine and various carboxylates show that thermal decomposition typically occurs in distinct stages. researchgate.net These stages often involve the initial loss of hydration water molecules, followed by the decomposition of the organic ligands, ultimately yielding the corresponding metal oxide as the final product. researchgate.net

A study on a binuclear nickel(II) complex containing the related 6-methyl-2,2'-bipyridine (B1582009) ligand, [{NiCl(6-mbipy)}2(μ-Cl)2], demonstrated its thermal stability was investigated using thermogravimetric analysis. ijcce.ac.ir Similarly, tungsten cyanido complexes with dimethyl-bipyridine ligands were found to be stable up to approximately 250 °C, after which the loss of hydration water and subsequent ligand decomposition occurred. nih.gov

The decomposition pathway for a hypothetical hydrated complex of this compound can be inferred from these examples. An initial mass loss corresponding to the release of water molecules would be expected, followed by one or more decomposition steps as the this compound ligands are removed and fragmented. The presence of the chloro-substituent may influence the temperature and specific nature of these decomposition steps compared to unsubstituted bipyridine complexes.

Table 1: Illustrative TG-DTA Decomposition Stages for a Substituted Bipyridine Complex

Temperature Range (°C) Event Type Mass Loss (%) Description
~100 - 150 Endothermic Varies Loss of lattice or coordinated water molecules. nih.gov
~250 - 400 Exothermic Varies Onset of ligand decomposition. nih.gov

This table is a generalized representation based on data from analogous compounds. Specific values for this compound complexes would require experimental verification.

Metal-Ligand Interactions and Bonding Analysis

Strength and Stability of Coordination Bonds

The stability of metal complexes with bipyridine ligands is generally high. kfupm.edu.sa However, the introduction of substituents onto the bipyridine scaffold can modulate this stability. Electron-withdrawing groups, such as the chlorine atom at the 6-position, can influence the basicity of the nitrogen donor atoms. This change in electron density on the nitrogen atoms can affect the strength of the metal-nitrogen bond.

Comparatively, complexes of 1,10-phenanthroline, a structurally similar ligand, are often found to be substantially more stable than their 2,2'-bipyridine counterparts. nih.gov This increased stability is attributed to the pre-organized, rigid nature of phenanthroline, which requires less conformational strain energy to achieve the cis-conformation necessary for chelation. nih.gov The this compound ligand, like the parent bipyridine, must overcome an energy barrier to rotate from its preferred transoid conformation to the cisoid form required for coordination, which can be further influenced by the steric bulk of the chloro group.

Table 2: Factors Influencing the Stability of Bipyridine-type Complexes

Factor Influence on Stability Example
Chelate Effect Increases stability [M(bpy)n] complexes are more stable than [M(py)2n] complexes. nih.gov
Ligand Rigidity More rigid ligands form more stable complexes 1,10-Phenanthroline complexes are generally more stable than 2,2'-bipyridine complexes. nih.gov
Substituent Effects Electron-withdrawing groups can decrease the basicity of N donors, potentially affecting bond strength. The chloro group on this compound influences the ligand's electronic properties. kfupm.edu.sa

Influence of Chlorine on Electronic Structure and Bonding (e.g., π-acceptor properties)

The chlorine atom at the 6-position of the 2,2'-bipyridine ring exerts a significant influence on the ligand's electronic structure and its bonding interactions with a metal center. This influence stems from the inductive and resonance effects of the halogen substituent.

Primarily, chlorine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridine ring and, consequently, on the nitrogen donor atoms. A decrease in the electron density on the nitrogen atoms lowers their basicity, which can affect the strength of the σ-donation from the ligand to the metal.

In addition to σ-donation, 2,2'-bipyridine ligands are known to act as π-acceptors. They possess low-lying π* orbitals that can accept electron density from filled d-orbitals of the metal center through a process known as back-bonding. This M→L (metal-to-ligand) back-donation is a crucial component of the bonding in complexes with transition metals in low oxidation states. The electron-withdrawing chloro group enhances the π-acceptor character of the ligand by lowering the energy of these π* orbitals, making them more accessible for back-bonding. This enhanced π-acidity can lead to stronger metal-ligand bonds, particularly with electron-rich metal centers. The coordination of 2,2'-bipyridine can cause a shift in the redox potential of the metal complex. oup.com

Distortions in Coordination Geometry Induced by Steric and Electronic Effects

The presence of a substituent at the 6-position of a 2,2'-bipyridine ligand, immediately adjacent to one of the coordinating nitrogen atoms, invariably introduces steric and electronic distortions in the geometry of the resulting metal complexes. The chlorine atom in this compound is no exception and is expected to cause significant deviations from idealized coordination geometries.

Steric hindrance between the 6-chloro substituent and other ligands coordinated to the metal center (such as other this compound ligands or ancillary ligands like halides) can force the complex to adopt a distorted geometry to minimize these repulsive interactions. Research on structurally related complexes provides clear evidence of these effects. For example, a platinum(II) complex with 6,6'-dimethyl-2,2'-bipyridine, [(6,6'-Me₂bipy)PtCl₂], exhibits a highly distorted structure with a large bowing angle of 19.2° between the two pyridyl rings, attributed to repulsion between the methyl groups and the cis-chloro ligands. nih.gov A similar bowing or twisting distortion would be anticipated for complexes of this compound.

In cobalt(II) complexes with 6-methyl-2,2'-bipyridine, a distorted tetrahedral geometry is observed. iucr.org Furthermore, extensive studies on copper, nickel, and cobalt complexes with 6,6'-bis(chloromethyl)-2,2'-bipyridine (B1332678) reveal various distorted geometries, including flattened tetrahedral and significantly distorted square pyramidal structures, depending on the metal and co-ligands. nih.gov For instance, the copper(II) complex [CuII(bpy-Br1.81Cl0.19)(Cl1.70Br0.30)(H₂O)] shows considerable distortion from an ideal square pyramidal geometry. nih.gov These distortions are a direct consequence of the steric bulk and electronic repulsion introduced by the substituents at the 6- and 6'-positions, forcing the ligand and the metal's coordination sphere to adopt a sterically less demanding arrangement.

Table 3: Examples of Distorted Coordination Geometries in 6-Substituted Bipyridine Complexes

Complex Metal Center Coordination Geometry Observed Distortion Reference
(6,6'-Me₂bipy)PtCl₂ Platinum(II) Square Planar (ideal) Highly distorted; 19.2° bowing angle of pyridyl rings. nih.gov
[CoCl₂(C₁₁H₁₀N₂)] (C₁₁H₁₀N₂ = 6-methyl-2,2'-bipyridine) Cobalt(II) Tetrahedral (ideal) Distorted tetrahedral. iucr.org
[CuII(bpy-Br₂Clₓ)(Cl₂Brᵧ)(H₂O)] Copper(II) Square Pyramidal (ideal) Considerably distorted square pyramidal (τ = 0.25). nih.gov

Photophysical and Electrochemical Properties of 6 Chloro 2,2 Bipyridine Metal Complexes

Absorption and Emission Spectroscopy of Complexes

The absorption spectra of metal complexes containing chloro-substituted bipyridine ligands are characterized by a series of distinct absorption bands in the ultraviolet (UV) and visible regions. uark.edu These transitions are primarily of two types: metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions. wikipedia.orglibretexts.org

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in transition metal polypyridyl complexes. wikipedia.org It involves the excitation of an electron from a metal-centered d-orbital to a vacant π* anti-bonding orbital of the ligand. libretexts.orgcareerendeavour.com These transitions are highly intense and are responsible for the strong absorption of visible light by many of these complexes. wikipedia.orgiieta.org

The presence of a chloro group, an electron-withdrawing substituent, on the bipyridine ligand tends to lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). nih.gov This reduction in LUMO energy enhances the MLCT transition. nih.gov For instance, in ruthenium(II) polypyridine complexes, chloro-substitution on the ligand leads to a broad, intense absorption band in the visible region around 450 nm, which is assigned to an MLCT transition. uark.edu Similarly, studies on platinum(II) complexes with chlorinated terpyridine (a related polypyridine ligand) show that chlorination lowers the energy of the MLCT state. researchgate.net This effect is attributed to the stabilization of the ligand's π* orbitals by the electron-withdrawing substituent.

MLCT transitions are sensitive to the solvent environment, a characteristic that helps in their assignment. escholarship.org The general trend observed is that electron-withdrawing substituents on the bipyridine ring can systematically tune the energy of the MLCT absorption bands. escholarship.org

Table 1: Illustrative MLCT Absorption Maxima for Chloro-Substituted Polypyridyl Metal Complexes

ComplexMetal CenterSolventMLCT Absorption λmax (nm)Reference
[Ru(Cl-phen)(bpy)₂]²⁺ (Analogue)Ru(II)Acetonitrile (B52724)~450 uark.edu
[Pt(Clterpy)Cl]⁺ (Analogue)Pt(II)Not SpecifiedLower energy than parent researchgate.net
[Cu(POP)(6-Cl-6′-Mebpy)][PF₆] (Related Complex)Cu(I)Not SpecifiedNot Specified researchgate.net

Note: Data for directly substituted 6-Chloro-2,2'-bipyridine complexes are limited in the provided sources. The table includes data from analogous chloro-substituted polypyridyl complexes to illustrate the general effects.

Intraligand (IL) transitions are electronic excitations that occur within the ligand itself, specifically from a π bonding orbital to a π* anti-bonding orbital ([π-π]). wikipedia.org These transitions are typically observed at higher energies (in the UV region) compared to MLCT bands and are characteristic of the aromatic ligand. researchgate.net For example, free 2,2'-bipyridine (B1663995) exhibits strong absorption bands in the UV region corresponding to these [π-π] transitions. uark.edu

In metal complexes, these IL transitions are still present but may be shifted or have their intensities altered upon coordination to the metal center. researchgate.net The nature of the substituent on the bipyridine ring can also influence the energy of the IL state. In some iridium(III) complexes, for instance, the introduction of methyl groups can make the IL state the lowest energy excited state, whereas phenyl substitution favors an MLCT lowest excited state. escholarship.org Some π-extended 2,2'-bipyridine complexes exhibit intraligand charge-transfer (ILCT) processes, where photoexcitation causes an electron to move from one part of the ligand to another, such as from a phenylene-ethynylene moiety to the bipyridine core. rsc.org

Many metal complexes of 2,2'-bipyridine and its derivatives are luminescent, a property that is highly dependent on the nature of the lowest energy excited state. escholarship.org The emission often originates from the triplet MLCT (³MLCT) state. researchgate.net

The introduction of a chloro-substituent can have a profound effect on the luminescent properties. For example, while the parent complex [Pt(terpy)Cl]⁺ is not luminescent in fluid solution at room temperature, chlorinated analogues like [Pt(Clterpy)Cl]⁺ and [Pt(Cl₃terpy)Cl]⁺ exhibit luminescence under these conditions. researchgate.net Notably, the [Pt(Cl₃terpy)Cl]PF₆ complex displays an unusually long ³MLCT emission lifetime of 1.9 microseconds in fluid solution, a significant enhancement attributed to the chlorination. researchgate.net In binuclear nickel(II) complexes with 6-methyl-2,2'-bipyridine (B1582009), the luminescence emission is stronger and blue-shifted compared to the free ligand. ijcce.ac.irijcce.ac.ir

The character of the emitting state can be changed by ligand substitution. For certain iridium(III) phenanthroline complexes, the emission can be of MLCT, IL, or ligand-field (LF) character depending on the substituents. escholarship.org

The bipyridyl unit is an excellent metal-chelating group, and this property can be exploited to design fluorescent sensors. nih.govrsc.org When a 2,2'-bipyridine derivative is conjugated with a fluorophore, its fluorescence properties can be modulated by the coordination of a metal ion. rsc.org

Coordination of a metal ion like Zn(II) to the bipyridyl moiety enhances its electron-accepting character. nih.gov In "push-pull" fluorophores where the bipyridyl unit acts as the electron acceptor, this can lead to a bathochromic (red) shift in the emission spectrum without a loss of quantum yield. nih.gov In other systems, metal binding can quench fluorescence. This occurs when the coordination lowers the LUMO level of the bipyridyl unit to an extent that photoinduced electron transfer (d-PeT) from the excited fluorophore to the bipyridyl unit becomes favorable, thus providing a non-radiative decay pathway. nih.gov For example, a novel bipyridine derivative coupled to a fluorescent aminophenazine shows a noticeable fluorescence response upon the addition of divalent metal ions like Mg²⁺, Ca²⁺, and Cu²⁺ due to coordination at the bipyridine site. rsc.org

Redox Properties and Electrochemistry

The redox properties of this compound metal complexes are fundamental to their utility in applications like electrocatalysis and solar energy conversion. unito.itiieta.org These properties are typically investigated using electrochemical techniques such as cyclic voltammetry. uark.eduiieta.org

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of electroactive species like transition metal bipyridine complexes. iieta.org These complexes often exhibit reversible one-electron reactions that can be observed as distinct peaks in a voltammogram. wikipedia.orgiieta.org These processes can be either metal-centered (e.g., Ru(II)/Ru(III)) or ligand-centered reductions. uark.eduiieta.org

The substitution of the bipyridine ligand with a chloro group can impact the redox potentials of the complex. uark.edu Theoretical studies on a wide range of bipyridine derivatives have shown that electron-withdrawing groups, such as chloro, lead to an increase in the redox potential. researchgate.net Experimental studies on ruthenium complexes with chloro-substituted phenanthroline have indicated that the chloro-substitution can either have a minimal impact on the redox properties or alter them in an advantageous manner for potential applications. uark.edu For copper(I) complexes with 6-chloro-6′-methyl-2,2′-bipyridine, the electrochemical properties are found to be a combination of those observed for the parent 6,6'-dichloro and 6,6'-dimethyl bipyridine complexes. researchgate.net

CV experiments are typically performed in a non-aqueous solvent like acetonitrile or dichloromethane, using a three-electrode setup consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire), with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) ((Bu₄N)(PF₆)). uark.eduacs.org

Redox Potentials and Ligand Oxidation Levels

Transition metal complexes with 2,2'-bipyridine are often electroactive, displaying reversible, one-electron reactions that can be studied using techniques like cyclic voltammetry. wikipedia.org Under highly reducing conditions, these complexes can be reduced to neutral forms where the ligand exists as the bipyridine radical anion (bpy•⁻). wikipedia.org The specific oxidation level of the bipyridine ligand within a complex can be inferred from structural data, particularly the bond length of the central C-C bond connecting the two pyridine (B92270) rings, which serves as a strong indicator of its redox state. mdpi.comresearchgate.net

Computational studies have further clarified the electronic roles of the bipyridine ligand at its various oxidation levels. researchgate.netnih.gov

Neutral (bpy⁰): The neutral bipyridine ligand acts as a very weak π acceptor. nih.gov

Radical Monoanion (bpy•⁻): This form is neither a strong π donor nor acceptor but can be stabilized within a complex through antiferromagnetic exchange coupling with an open-shell transition metal ion. researchgate.netnih.gov

Dianion (bpy²⁻): The doubly reduced dianion is a potent π-donor ligand. researchgate.netnih.gov

The coordination of a 2,2'-bipyridine ligand to a metal center, such as cobalt(II), can shift the metal's redox potential to more negative values, thereby enhancing the reductive force of the metal ion. oup.com

Bipyridine SpeciesOxidation StateElectronic CharacterKey Features
bpy⁰NeutralVery weak π acceptorStandard coordinating form.
bpy•⁻-1Neither strong π donor nor acceptorStabilized by coupling with metal ions; central C-C bond shortens. mdpi.comresearchgate.net
bpy²⁻-2Strong π donorSignificantly altered electronic structure and geometry. researchgate.netnih.gov

Influence of Chlorine Substitution on Electrochemical Behavior

The introduction of a chlorine atom at the 6-position of the 2,2'-bipyridine ring has a predictable and significant impact on the electrochemical properties of its metal complexes. The chlorine atom acts as a strong electron-withdrawing group, which allows for the fine-tuning of the electronic and redox properties of the resulting complexes. researchgate.netnih.gov

This electronic influence is a general trend observed in substituted polypyridyl complexes. For cobalt bipyridine complexes, it has been shown that strong electron-withdrawing groups, such as chloro-substituents, enhance the formal redox potential. nih.gov Conversely, electron-donating groups decrease this potential. nih.gov This principle allows for the systematic modification of a complex's electrochemical behavior by altering the substituents on the bipyridine ligand. researchgate.net

A study comparing copper(I) complexes containing 6-Cl-6′-Mebpy (6-chloro-6′-methyl-2,2′-bipyridine) with those containing 6,6′-dichloro-2,2′-bipyridine and 6,6′-dimethyl-2,2′-bipyridine found that the properties of the chloro-methyl substituted complex were essentially a combination of the properties endowed by the individual chloro and methyl groups. researchgate.net This demonstrates the predictable nature of substituent effects on the electrochemical behavior of these complexes.

Theoretical and Computational Studies on Photophysical and Electrochemical Characteristics

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the photophysical and electrochemical characteristics of this compound and related metal complexes. nih.govnih.govresearchgate.netresearchgate.net These computational approaches allow for a detailed understanding of the electronic structure, which governs the redox potentials, pKa values, and spectral properties of these compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) provides powerful insights into the molecular and electronic structures of bipyridine complexes. nih.gov DFT calculations have been successfully used to investigate the different oxidation levels of the bipyridine ligand (bpy⁰, bpy•⁻, and bpy²⁻) within various organometallic complexes, and the results show good agreement with experimental structural and spectroscopic data. nih.gov

Specific applications of DFT in this area include:

Geometric Optimization: DFT calculations can produce optimized geometric structures for complexes that show satisfactory agreement with data obtained from X-ray crystallography. researchgate.net

Spectral Interpretation: These calculations are instrumental in interpreting the electronic (UV-vis) and infrared spectra of the complexes. researchgate.net

Correlation with Experimental Data: A linear correlation has been established between experimentally measured oxidation potentials and DFT-computed Highest Occupied Molecular Orbital (HOMO) energies for a series of osmium(II) polypyridyl complexes, validating the predictive power of the theory. researchgate.net

Understanding Bonding: DFT studies can elucidate the nature of the bonding between the metal and the ligand and how it changes with the ligand's oxidation state, confirming, for example, that neutral bpy is a weak π-acceptor while the bpy dianion is a strong π-donor. researchgate.netnih.gov

Prediction of Redox Potentials and pKa Values

Computational chemistry is widely used to predict the redox potentials and pKa values of bipyridine derivatives, providing a valuable tool for designing new molecules with desired properties. researchgate.netresearchgate.net Theoretical studies have calculated these values for a large number of bipyridine derivatives, establishing clear trends based on the nature of the substituents. researchgate.netresearchgate.net

The key finding from these computational models is that functionalization of the bipyridine ring with electron-withdrawing groups, such as a chloro group, leads to an increase in the redox potential and an increase in molecular acidity (which corresponds to a lower pKa value). researchgate.net This trend has been validated by comparing simulated properties with experimental measurements, which have demonstrated a good correlation. nih.gov The ability of DFT to serve as a tool for the predetermination of redox potentials has been highlighted for various transition metal polypyridyl complexes. researchgate.net

Substituent Type on Bipyridine RingEffect on Electron DensityPredicted Impact on Redox PotentialPredicted Impact on pKa
Electron-Donating (e.g., -CH₃)IncreasesDecreasesIncreases
Electron-Withdrawing (e.g., -Cl)DecreasesIncreasesDecreases

Applications of 6 Chloro 2,2 Bipyridine and Its Complexes in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, catalysts and reactants exist in the same phase, typically a liquid solution. Complexes derived from 6-chloro-2,2'-bipyridine are effective in this domain, particularly in electrocatalysis, photoredox catalysis, and asymmetric synthesis.

Electrocatalysis (e.g., CO2 Reduction)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for renewable energy and sustainability. Rhenium (Re) and manganese (Mn) tricarbonyl complexes with bipyridine ligands are among the most robust and active molecular catalysts for the selective reduction of CO2 to carbon monoxide (CO). escholarship.orgrsc.org The general mechanism for catalysts like Re(bpy)(CO)₃Cl involves a one-electron reduction, loss of the chloride ligand, and subsequent interaction with CO2. researchgate.net

Complexes of rhenium and manganese with bipyridine ligands are highly effective for the proton-coupled reduction of CO2 to CO. escholarship.org While manganese complexes can be prone to dimerization after reduction, which can limit their activity, synthetic modifications to the bipyridine ligand can prevent this. escholarship.org Spectroelectrochemical studies have been instrumental in understanding the catalytic behavior of these complexes, revealing that Re complexes can be catalytically active for CO2 conversion after the first reduction, whereas Mn complexes may require more negative potentials or the presence of a proton donor like water to enhance their activity. nih.gov The turnover frequencies of these catalysts can be determined using techniques like cyclic voltammetry, and computational studies help to elucidate the reaction mechanisms and predict which intermediates might be observable. nih.gov

The catalytic activity is influenced by the electronic properties of the bipyridine ligand. For instance, Re-bpy based catalysts show increased activity with electron-donating substituents on the 4,4'-positions. escholarship.org The chloro-substituent on this compound can influence the electronic density at the metal center, thereby affecting the catalytic efficiency and overpotential required for CO2 reduction.

Photoredox Catalysis (e.g., Chlorotrifluoromethylation of Alkenes)

Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photocatalyst that can absorb light and engage in single-electron transfer processes. Ruthenium(II) and copper(I) complexes containing bipyridine ligands are prominent in this field. epfl.chrsc.orguark.edu These catalysts can be used for a variety of organic transformations, including the chlorotrifluoromethylation of alkenes, which is a valuable method for introducing trifluoromethyl groups into organic molecules for applications in medicinal chemistry. epfl.chacs.org

In a typical photoredox cycle, the photocatalyst is excited by light, followed by an electron transfer event that generates a radical species. For the chlorotrifluoromethylation of alkenes, a trifluoromethyl radical (•CF₃) can be generated from a suitable precursor like CF₃SO₂Cl. acs.org This radical then adds to an alkene, and the resulting radical intermediate is subsequently trapped by a chlorine atom.

Copper-based photoredox catalysts with substituted bipyridine ligands have been developed for the chlorotrifluoromethylation of alkenes. epfl.chacs.org For example, a heteroleptic copper(I) complex with a 4,6-disubstituted 2,2'-bipyridine (B1663995) and a bisphosphine ligand has shown to be an efficient catalyst for this reaction, particularly for challenging substrates like styrenes. epfl.chacs.org This method allows for the reaction to proceed under mild conditions. acs.org Similarly, ruthenium-based photocatalysts have been employed for the vicinal chlorotrifluoromethylation of various terminal and internal alkenes. acs.org The design of the bipyridine ligand, including the placement of substituents like the chloro group in this compound, can modulate the photophysical and electrochemical properties of the metal complex, thereby influencing its catalytic efficiency.

Table 1: Examples of Photoredox-Catalyzed Chlorotrifluoromethylation of Alkenes

Photocatalyst System Alkene Substrate CF3 Source Result Reference
[Cu(4,6-disubstituted-bpy)(Xantphos)][PF6] Styrenes CF3SO2Cl Efficient chlorotrifluoromethylation epfl.chacs.org
Ru(Phen)3Cl2 Various terminal and internal alkenes CF3SO2Cl Vicinal chlorotrifluoromethylation products acs.org
Copper-based photo-redox catalyst Internal alkenes F3CSO2Cl Regioselective chlorotrifluoromethylation nih.gov

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis focuses on the synthesis of chiral molecules with a high degree of enantioselectivity. This is often achieved by using chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While this compound itself is not chiral, it serves as a precursor for the synthesis of chiral bipyridine ligands. researchgate.net

The introduction of chiral moieties to the bipyridine scaffold can be accomplished through various synthetic strategies. For instance, chiral bipyridines have been synthesized from the cis-dihydrodiol metabolites of 2-chloroquinolines through a chemoenzymatic approach. nih.gov These chiral hydroxylated 2,2'-bipyridines have been successfully used as ligands in the asymmetric aminolysis of meso-epoxides. nih.gov Other approaches involve constructing the pyridine (B92270) nucleus with chiral fragments derived from natural sources like β-pinene or carene. nih.gov Recently, bipyridine ligands with an axially chiral scaffold have been designed and applied in copper-catalyzed ring-opening reactions, demonstrating high efficiency and stereoselectivity. chemrxiv.org

These chiral bipyridine ligands, derived from precursors like this compound, are crucial for a variety of metal-catalyzed asymmetric reactions, including allylic oxidations, cyclopropanations, and aldol (B89426) reactions. nih.govrsc.org The stereochemical environment created by the chiral ligand around the metal center is key to controlling the enantioselectivity of these transformations. nih.gov

Heterogeneous Catalysis (Potential Applications)

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. rsc.org Molecular catalysts, such as those based on this compound, can be immobilized onto solid supports to create heterogeneous systems. nih.govsemanticscholar.org

One approach is to incorporate bipyridine units into the framework of materials like organosilica nanotubes. nih.govsemanticscholar.org These bipyridine-functionalized nanotubes can then be metalated with iridium complexes to create solid catalysts for C-H bond activation reactions, such as oxidation and borylation. nih.gov These immobilized catalysts have shown enhanced activity and durability compared to their homogeneous counterparts, which is attributed to the isolated active sites and efficient transport of substrates and products within the nanotube structure. nih.govsemanticscholar.org

Another strategy involves covalently attaching bipyridine-containing molecular catalysts to electrode surfaces. escholarship.orgrsc.org For instance, rhenium and manganese bipyridine complexes have been attached to gold surfaces using thiol groups on the ligand. escholarship.org This allows for the study of surface-bound catalysts and their potential application in electrocatalysis, such as CO2 reduction. escholarship.orgacs.org The design of the linker used to attach the bipyridine ligand to the surface is crucial for the stability and performance of the heterogeneous catalyst. rsc.org

Role as Metallonitiators in Polymerization

In the field of polymer chemistry, this compound and its derivatives can act as ligands in metal complexes that serve as initiators or catalysts in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.netrsc.org ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. acs.org

Iron-based catalysts with bipyridine or related nitrogen-containing ligands have been extensively studied for ATRP due to iron's low toxicity and cost. researchgate.netrsc.orgmdpi.com In an ATRP system, a metal complex in a lower oxidation state (e.g., Fe(II)) reversibly activates a dormant polymer chain with a terminal halogen atom, generating a propagating radical and the metal complex in a higher oxidation state (e.g., Fe(III)). mdpi.com The equilibrium between the active and dormant species allows for controlled polymer growth.

The structure of the ligand, including substituents on the bipyridine ring, plays a critical role in the activity and control of the polymerization. mdpi.com For example, iron(II) complexes with N,N,N-trialkyl-1,4,9-triazacyclononane ligands have shown high catalytic activity in the ATRP of styrene (B11656) and methyl methacrylate. researchgate.net Similarly, copper complexes with bipyridine ligands, such as dichloro(2,2′-bipyridine)copper activated by methylaluminoxane (B55162) (MAO), have been used for the stereospecific polymerization of 1,3-dienes. nih.gov The this compound ligand can be incorporated into these catalytic systems to modulate their performance in polymerization reactions.

Applications of 6 Chloro 2,2 Bipyridine in Materials Science

Precursors for Advanced Ligand Systems

The 2,2'-bipyridine (B1663995) (bpy) unit is a cornerstone in coordination and supramolecular chemistry, valued for its role as a bidentate metal-binding domain. nih.gov The strategic placement of a chloro group at the 6-position provides a reactive handle for chemists to construct more elaborate ligand architectures. This functionalization allows for the synthesis of ligands with tailored properties for specific applications in catalysis, sensing, and molecular assembly.

The chloro group on the bipyridine ring can be readily substituted, making 6-Chloro-2,2'-bipyridine and its derivatives valuable precursors for multidentate ligands. A notable example is the synthesis of sulfur-bridged ligand systems. Research has demonstrated the creation of mixed (bi)pyridyl/(bi)-1,3,4-thiadiazolyl ligands through the condensation of mercapto-thiadiazole derivatives with chloro-functionalized bipyridines, such as 6-chloromethyl-6'-methyl-2,2'-bipyridine. nih.gov In these reactions, the chloromethyl group undergoes nucleophilic substitution by the sulfur atom of the mercapto group, forming a stable thioether bridge. This strategy allows for the construction of complex molecules that can coordinate to metal centers through multiple nitrogen and sulfur donor atoms, creating stable and functional metal complexes. nih.gov

The resulting sulfur-bridged ligands exhibit distinct coordination chemistry and are of interest for developing luminescent and redox-active metal complexes, which are key components in molecular-level solar energy harvesting systems. nih.gov The bipyridyl moiety in these ligands, derived from the chlorinated precursor, typically displays a characteristic NMR spectrum, which can be used to confirm the structure of the final product. nih.gov

Table 1: Synthesis of Sulfur-Bridged Ligands from Chloro-Bipyridine Derivatives This table is based on data from analogous reactions involving chloro-functionalized bipyridines.

PrecursorReactantBridge TypeResulting Ligand Class
6-chloromethyl-6'-methyl-2,2'-bipyridine2,5-dimercapto-1,3,4-thiadiazoleThioether (-S-)Mixed (bi)pyridyl/(bi)-1,3,4-thiadiazolyl
6,6'-bis(chloromethyl)-2,2'-bipyridine (B1332678)2-mercapto-5-methylthio-1,3,4-thiadiazoleThioether (-S-)Mixed (bi)pyridyl/(bi)-1,3,4-thiadiazolyl

The 2,2'-bipyridine scaffold is fundamental to the self-assembly of complex supramolecular and metallosupramolecular structures. nih.gov The introduction of a chloro-substituent on this core, as in this compound, enhances its utility as a building block. The chloro group can be used as a synthetic anchor point for subsequent chemical modifications, allowing for the covalent linking of bipyridine units to other molecular components to form larger, programmed architectures. This approach is central to creating novel inorganic-organic hybrid materials with diverse potential applications. acs.org

The two nitrogen atoms of the 2,2'-bipyridine unit typically chelate to the same metal center, a coordination mode that prevents it from acting as a simple bridging ligand between two different metals. acs.org However, by functionalizing the bipyridine core, for instance, through reactions involving the chloro group, more complex topologies can be achieved. These designed ligands can direct the assembly of metal ions into specific one-, two-, or three-dimensional networks, leading to materials with tailored porosity, catalytic activity, or photophysical properties. The resulting structures are often stabilized by a variety of non-covalent interactions, including hydrogen bonding and anion-π interactions, which play a crucial role in the formation and stability of the final supramolecular architecture. figshare.com

Development of Optoelectronic Materials

Bipyridine-based metal complexes are extensively studied for their applications in optoelectronic materials due to their robust photophysical and electrochemical properties. The incorporation of substituents like the chloro group onto the bipyridine ligand allows for the fine-tuning of these properties, which is essential for optimizing the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells.

While direct applications of this compound in commercial OLEDs are not widely documented, the principles derived from analogous systems highlight its potential. Ruthenium(II) tris-bipyridine complexes, for example, have been successfully used as emitters in solid-state OLEDs. utexas.edu These devices exhibit diode-like behavior with turn-on voltages around 2.3 V and can achieve high brightness, emitting bright red light. utexas.edu

Table 2: Performance of OLEDs Based on Analogous Metal Complexes This table presents data from research on bipyridine and halogen-substituted quinolinate complexes to illustrate the potential impact of such ligands.

Emitter Complex TypeMax. Luminance (cd/m²)Turn-on Voltage (V)Emission ColorReference
Ru(bpy)₃(ClO₄)₂20002.3Red utexas.edu
Chloro-substituted Zn(II) 8-hydroxyquinolinate9143N/AYellow rsc.org

Ruthenium(II) complexes containing bipyridine ligands are premier photosensitizers for dye-sensitized solar cells (DSSCs). mdpi.comnih.gov The function of these complexes is to absorb sunlight and inject electrons into a semiconductor material like TiO₂. The efficiency of this process depends critically on the photophysical and electrochemical properties of the ruthenium complex, which can be systematically tuned by modifying the bipyridine ligands. rsc.org

The introduction of a chloro group at the 6-position of the bipyridine ring would act as an electron-withdrawing group. This modification influences the energy levels of the metal-to-ligand charge-transfer (MLCT) states, which are responsible for light absorption and electron injection. nih.gov By adjusting these energy levels, it is possible to optimize the absorption spectrum of the dye to better match the solar spectrum and to ensure efficient electron transfer dynamics. Thiocyanate-free ruthenium(II) complexes have gained significant interest due to their enhanced stability compared to traditional thiocyanate-based dyes. nih.gov The development of new bipyridine ligands, including chlorinated derivatives, is a key strategy in the design of the next generation of stable and efficient photosensitizers for solar energy conversion. unimi.it

Redox-Active Materials for Energy Storage (e.g., Flow Batteries)

Aqueous and non-aqueous organic redox flow batteries (AORFBs) are emerging as a promising technology for large-scale energy storage due to their potential for safety, cost-effectiveness, and tunable electrochemical properties. nih.govrsc.org The 2,2'-bipyridine molecular family and its derivatives are being actively investigated for use as redox-active materials in these systems. chemrxiv.org

Advanced Spectroscopic and Characterization Techniques in 6 Chloro 2,2 Bipyridine Research

Crystallographic Studies for Solid-State Characterization

Crystallographic techniques are indispensable for elucidating the precise atomic arrangement of 6-Chloro-2,2'-bipyridine and its coordination complexes in the solid state.

Table 1: Example Crystallographic Data for a Bipyridine-type Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)14.011(3)
c (Å)12.987(4)
β (°)109.54(3)
Volume (ų)1464.9(7)

Note: Data are representative of a typical bipyridine-containing metal complex and are for illustrative purposes.

The solid-state architecture of this compound derivatives is governed by a complex interplay of non-covalent intermolecular interactions. mdpi.comias.ac.in Analysis of crystal structures reveals how these forces direct the self-assembly of molecules into well-defined supramolecular networks.

π-π Stacking: A predominant interaction in the crystal packing of bipyridine-containing molecules is π-π stacking between the aromatic pyridine (B92270) rings. nih.gov This often occurs in an offset face-to-face arrangement, which helps to stabilize the crystal lattice. ktslaw.comnih.gov In the related compound 6-chloropyridine-2-carbonitrile, the centroid-to-centroid distance between stacked rings has been measured at 3.813 Å. nih.gov These interactions are crucial in forming one-dimensional chains or two-dimensional sheets. ktslaw.com

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are vital for confirming the structure and purity of this compound and for studying its electronic properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a 2,2'-bipyridine (B1663995) framework, the aromatic protons typically appear as a series of doublets and triplets in the downfield region (approx. 7.0-9.0 ppm). The specific chemical shifts and coupling constants are sensitive to the presence and position of substituents like the chloro group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The aromatic carbons of the bipyridine rings typically resonate between 120 and 150 ppm, with quaternary carbons appearing further downfield. pdx.edu

Upon coordination to a metal center, significant changes in the NMR spectra, known as coordination shifts, are observed. nih.govresearchgate.net Protons and carbons near the nitrogen donor atoms experience the most pronounced shifts, providing evidence of complex formation. nih.gov

Table 2: Typical ¹H NMR Chemical Shift Ranges for 2,2'-Bipyridine Protons

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
H-3, H-3'7.8 - 8.0d
H-4, H-4'7.3 - 7.5t
H-5, H-5'8.3 - 8.5t
H-6, H-6'8.6 - 8.8d

Note: Values are approximate for an unsubstituted 2,2'-bipyridine in CDCl₃ and can vary with substitution and solvent. chemicalbook.comsigmaaldrich.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound, confirming its elemental composition. Electrospray ionization (ESI) is a particularly suitable "soft" ionization technique that typically generates a protonated molecular ion [M+H]⁺. nih.gov This method is also highly effective for characterizing metal complexes, often allowing for the observation of the intact complex ion in the gas phase.

The presence of chlorine in this compound results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This provides a clear signature for chlorine-containing fragments. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding structural information based on the resulting fragmentation pattern. scielo.brnih.gov Common fragmentation pathways may involve the loss of small molecules like HCl or cleavage of the bipyridine ring system.

Table 3: Expected m/z Values for this compound in ESI-MS

IonFormulaExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)
[M]⁺[C₁₀H₇³⁵ClN₂]⁺190.03192.03
[M+H]⁺[C₁₀H₈³⁵ClN₂]⁺191.04193.03
[M+Na]⁺[C₁₀H₇³⁵ClN₂Na]⁺213.02215.02

Note: m/z values are calculated based on the most abundant isotopes.

UV-Visible (UV-Vis) absorption and emission spectroscopies provide valuable information about the electronic structure of this compound and its complexes. researchgate.net

Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region (typically < 350 nm). These bands are assigned to spin-allowed π→π* electronic transitions localized on the bipyridine aromatic system. When coordinated to a transition metal, new absorption bands often appear at longer wavelengths in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. researchgate.netnih.gov The energy (and thus color) of these MLCT bands is sensitive to the metal, its oxidation state, and the substituents on the bipyridine ligand.

Emission Spectroscopy: Many metal complexes of 2,2'-bipyridine and its derivatives are luminescent, exhibiting either fluorescence or phosphorescence upon excitation. The emission properties, such as the wavelength of maximum emission (λem) and the quantum yield, are highly dependent on the nature of the lowest energy excited state (e.g., π→π* or MLCT). These photophysical properties are crucial for applications in areas such as sensing, imaging, and light-emitting devices.

Table 4: Typical Electronic Transitions for Bipyridine Systems

Transition TypeTypical Wavelength Range (nm)Description
π→π*240 - 320Intra-ligand transition within the bipyridine ring system. researchgate.netresearchgate.net
MLCT400 - 550Metal-to-Ligand Charge Transfer; common in transition metal complexes.

Surface Morphology Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and composition of solid materials at the micro- and nanoscale. In the context of chemical research, SEM provides valuable insights into the morphology of crystalline structures, thin films, and synthesized particles. The technique operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. These signals are then collected by detectors to generate high-resolution images.

While SEM is a standard method for the morphological characterization of a wide range of chemical compounds, a detailed body of research specifically applying SEM to the analysis of this compound is not extensively available in the reviewed scientific literature. Typically, for a crystalline organic compound like this compound, SEM analysis would be employed to investigate characteristics such as:

Crystal Habit: The external shape and form of individual crystals.

Particle Size and Distribution: The average size and the range of sizes of particles in a powdered sample.

Surface Features: The presence of any defects, steps, or other topographical features on the crystal surfaces.

Aggregation and Agglomeration: The tendency of individual particles to cluster together.

In the broader context of bipyridine-containing materials, such as coordination polymers and metal complexes, SEM is more commonly utilized. For these materials, SEM reveals crucial information about the morphology of the resulting structures, which can be in the form of films, powders, or larger crystalline arrays. The surface characteristics of these materials are often directly related to their physical and chemical properties, including catalytic activity, luminescence, and sensor capabilities.

For instance, in studies of coordination polymers, SEM images can distinguish between different morphologies like beads, fibers, or rod-shaped structures, which can be influenced by the specific metal ions and ligands used in the synthesis. researchgate.net However, without specific studies on this compound, a detailed account of its surface morphology as determined by SEM cannot be provided.

Theoretical and Computational Chemistry of 6 Chloro 2,2 Bipyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 6-Chloro-2,2'-bipyridine, offering a detailed view of its electronic landscape and energetic profile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP, are used to determine fundamental properties such as the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.

The presence of the chlorine atom at the 6-position significantly influences the electronic properties of the bipyridine framework. As an electron-withdrawing group, the chlorine atom lowers the energy of both the HOMO and LUMO, affecting the molecule's ability to act as an electron donor or acceptor in coordination complexes. acs.org This tuning of electronic properties is crucial for its application in catalysis and materials science. DFT calculations can precisely quantify these effects, providing valuable data for understanding the ligand's behavior.

Table 1: Representative Electronic Properties of Substituted Bipyridines Calculated via DFT.
PropertyDescriptionTypical Calculated Value/Effect
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to electron-donating ability.Lowered by electron-withdrawing groups like -Cl.
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.Lowered by electron-withdrawing groups like -Cl.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.Generally modified by substituents; affects electronic transitions. mdpi.com
Dipole Moment (µ)Measure of the net molecular polarity.Increased due to the electronegative chlorine atom.

The conformation of 2,2'-bipyridine (B1663995) derivatives is critical to their function, particularly in coordination chemistry. The parent 2,2'-bipyridine molecule preferentially adopts a planar trans-conformation in its ground state to minimize steric repulsion between the hydrogen atoms at the 3 and 3' positions. However, to act as a chelating ligand, it must rotate around the central C-C bond to adopt a higher-energy cis-conformation.

For this compound, the bulky chlorine atom at an ortho-position to the inter-ring bond introduces significant steric hindrance. nih.gov Computational methods, including DFT, are used to calculate the potential energy surface for rotation around the C2-C2' bond. These calculations predict the energy of the trans and cis conformers and the height of the rotational energy barrier between them. The steric clash involving the chlorine atom and the nitrogen lone pair of the adjacent ring raises the energy of the planar cis conformation, potentially leading to a twisted (non-planar) cisoid ground state for the chelation-ready form. researchgate.net Understanding these energetics is vital for predicting the stability and formation kinetics of its metal complexes.

Table 2: Predicted Conformational Energetics for ortho-Substituted Bipyridines.
ParameterDescriptionPredicted Effect for this compound
Global MinimumThe most stable conformation of the free ligand.Planar or near-planar trans-conformer.
Rotational Barrier (trans → cis)The energy required to rotate from the trans to the cis form.Increased compared to unsubstituted bipyridine due to steric hindrance from the chloro group. mdpi.com
Dihedral Angle (N-C-C-N)The twist angle between the two pyridine (B92270) rings.~180° for trans; the cis-form may be twisted from 0° to minimize steric repulsion. researchgate.net
Relative Energy (ΔE cis-trans)Energy difference between the lowest energy cisoid and trans conformers.Higher than for unsubstituted bipyridine.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations extend theoretical investigations to larger systems and longer timescales, enabling the study of this compound in complex environments.

This compound is a valuable building block in ligand design for creating coordination complexes with tailored properties. Computational modeling is instrumental in establishing structure-property relationships that guide this design process. By systematically modifying the ligand structure in silico (e.g., by changing the position or nature of substituents) and calculating the resulting electronic and steric effects, chemists can predict how these changes will impact the properties of a metal complex.

The chloro-substituent in this compound serves as a key modulator. Its electron-withdrawing nature can be used to fine-tune the redox potential of the metal center, while its steric bulk can influence the coordination geometry and the accessibility of substrates to the metal's active site in catalytic applications. acs.org These computational predictions allow for the rational design of ligands for specific purposes, such as enhancing catalytic turnover or shifting the emission wavelength in photoluminescent materials, thereby reducing the need for extensive trial-and-error synthesis.

While primarily known for its role in coordination chemistry, the principles of molecular recognition also apply to the interaction of this compound with biological macromolecules like proteins. Computational methods are essential for predicting whether this compound might act as an inhibitor or binder for a specific protein target.

The prediction of binding affinity typically involves a multi-step process. First, molecular docking is used to predict the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site. nih.gov Following docking, more rigorous methods can be employed to estimate the binding free energy, which is a measure of affinity. These methods include Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA or MM/PBSA) and alchemical free energy calculations. nih.govnih.govuni-duesseldorf.de These techniques calculate the energetic changes upon binding, considering factors like electrostatics, van der Waals interactions, and the energy cost of desolvation. nih.gov Although no specific studies on this compound binding to proteins are widely reported, these computational workflows provide a robust framework for its potential evaluation as a bioactive molecule. mdpi.com

Table 3: Computational Workflow for Binding Affinity Prediction.
StepMethodPurpose
1. System PreparationMolecular mechanics force fieldsPrepare 3D structures of the protein and ligand (this compound).
2. Binding Pose PredictionMolecular DockingIdentify the most likely binding mode and orientation of the ligand in the protein's active site. nih.gov
3. System EquilibrationMolecular Dynamics (MD) SimulationAllow the protein-ligand complex to relax and reach a stable state in a simulated aqueous environment.
4. Binding Free Energy CalculationMM/PBSA, MM/GBSA, or Alchemical Free Energy MethodsEstimate the binding affinity (ΔGbind) from MD simulation snapshots. uni-duesseldorf.desemanticscholar.org

Computational Electrochemistry and Photophysics

Computational methods are indispensable for predicting the electrochemical and photophysical properties of this compound and its metal complexes. DFT calculations can accurately predict redox potentials associated with the ligand or the metal center in a complex. nih.gov This is crucial for applications in electrocatalysis, where the energy levels must be precisely matched to the desired chemical transformation. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited-state properties of molecules. iucr.org It is used to calculate the electronic absorption spectrum (UV-Vis), predicting the energies and intensities of electronic transitions. acs.org For metal complexes of this compound, TD-DFT can identify the nature of these transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. iucr.org These calculations are vital for designing photosensitizers and luminescent materials, as they provide insight into how the ligand structure affects color, emission lifetime, and quantum yield.

Table 4: Predicted Electrochemical and Photophysical Properties.
PropertyComputational MethodInformation Obtained
Redox PotentialDFTPredicts the potentials for oxidation and reduction events; assesses the effect of the -Cl group on electron transfer. nih.gov
Absorption Spectrum (λmax)TD-DFTCalculates the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., MLCT, π-π*). researchgate.net
Excited State EnergiesTD-DFTDetermines the energy of singlet and triplet excited states, which is important for photoluminescence and photochemistry.
Intersystem Crossing RatesTD-DFT with spin-orbit couplingPredicts the efficiency of populating triplet states, relevant for phosphorescence and photodynamic therapy applications.

Q & A

Basic: What are the common synthetic routes for 6-Chloro-2,2'-bipyridine, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via cross-coupling reactions. A validated method involves Suzuki-Miyaura coupling between halogenated pyridine precursors and boronic acids. For example, 6,6'-dibromo-2,2'-bipyridine can react with mesityl boronic acid under palladium catalysis to introduce substituents . Nickel-catalyzed reductive coupling of 2-halomethylpyridines is another approach, where reaction conditions (temperature, solvent, catalyst loading) critically influence yield and purity. Optimization requires monitoring ligand-to-metal ratios (e.g., 1:1 for Ni catalysts) and using inert atmospheres to prevent side reactions .

Advanced: How do steric and electronic effects of the chloro substituent influence the stability and reactivity of transition metal complexes?

Answer:
The chloro group at the 6-position introduces steric hindrance and electron-withdrawing effects, altering metal-ligand bond strength and geometry. X-ray crystallography of Ru(II) complexes with 6-phenyl-2,2'-bipyridine derivatives reveals that bulky substituents enforce a cis arrangement of chlorides, impacting redox potentials and catalytic activity . Electron-withdrawing Cl substituents lower the π*-orbital energy of the bipyridine ligand, stabilizing low-spin Fe(II) complexes and enhancing charge-transfer transitions in UV-Vis spectra . Stability constants (log K) for such complexes can vary by 1–2 orders of magnitude compared to unsubstituted bipyridine .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound metal complexes?

Answer:

  • X-ray diffraction (XRD): Resolves bond lengths and angles (e.g., Fe–N bonds ~1.95 Å in octahedral Fe(II) complexes) .
  • UV-Vis spectroscopy: Identifies metal-to-ligand charge transfer (MLCT) bands (e.g., λmax ≈ 520 nm for Ru(II) complexes) .
  • Electrochemical methods: Cyclic voltammetry quantifies redox potentials (e.g., E1/2 for RuIII/II ≈ +1.2 V vs. Ag/AgCl) .
  • Thermogravimetric analysis (TGA): Determines thermal stability (e.g., Fe(II) complexes decompose at ~475°C to form Fe₂O₃ nanoparticles) .

Advanced: How can computational methods like DFT predict electronic structure and catalytic activity?

Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, [Fe(bipy)Cl₂] complexes show HOMO localized on the metal center and LUMO on the bipyridine ligand, enabling MLCT transitions. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., Cl···H contacts < 2.8 Å) . DFT also models reaction pathways, such as proton-coupled electron transfer (PCET) in electrocatalytic H₂ production, where Cl substituents lower activation barriers by 10–15 kJ/mol .

Basic: What are key considerations in designing catalytic experiments with this compound complexes?

Answer:

  • Ligand-to-metal ratio: A 2:1 bipyridine:metal ratio ensures octahedral coordination .
  • Solvent effects: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and redox activity .
  • Acid co-catalysts: Trifluoroacetic acid (TFA) improves protonation kinetics in H₂ evolution systems .
  • Substrate scope: Test catalytic turnover numbers (TON) with varied substrates (e.g., aryl halides in cross-coupling) .

Advanced: What strategies mitigate catalyst deactivation in electrocatalytic systems?

Answer:
Deactivation often arises from ligand oxidation or metal center degradation. Introducing bulky substituents (e.g., mesityl groups) at the 6-position shields reactive intermediates, reducing dimerization or hydrolysis . For example, 6,6'-dimesityl-2,2'-bipyridine Cu(I) complexes exhibit 50% higher TONs than unsubstituted analogs in H₂ production. Redox-active counterions (e.g., BF₄⁻) further stabilize intermediates by balancing charge transfer .

Basic: How does thermal analysis inform decomposition pathways of this compound complexes?

Answer:
TGA and differential scanning calorimetry (DSC) reveal stepwise decomposition. For Fe(II)-EDTA-bipyridine complexes, mass loss at 150–250°C corresponds to ligand dissociation, while 475°C marks Fe₂O₃ formation (confirmed by XRD). Kinetic analysis (e.g., Flynn-Wall-Ozawa method) calculates activation energies (~120 kJ/mol for ligand loss), guiding precursor selection for nanomaterials .

Advanced: How does ligand substitution affect photophysical properties of lanthanide complexes?

Answer:
Chloro substituents tune ligand-field splitting, enhancing luminescence in Eu(III)/Tb(III) complexes. For example, ternary Tb(III)-2-thiophenecarboxylate-bipyridine complexes exhibit 20% higher quantum yields than binary analogs due to energy transfer from the Cl-substituted ligand to the Tb³⁺ center . Lifetime measurements (τ ≈ 1.2 ms) and Judd-Ofelt parameters (Ω₂ ≈ 10⁻²⁰ cm²) quantify radiative/non-radiative decay pathways .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Methodological focus ensures reproducibility in synthetic, catalytic, and computational studies.
  • Structural and electronic insights are derived from peer-reviewed crystallographic and spectroscopic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,2'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.